6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C29H19BrClN5O2 and its molecular weight is 584.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline (C29H19BrClN5O2) has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline moiety and a pyrazole unit, which are known for their diverse biological activities. The presence of bromine, chlorine, and nitro groups enhances its pharmacological potential by influencing its electronic properties and interactions with biological targets.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives similar to this compound. For instance, compounds containing pyrazole and thiazole units exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
10a | E. coli | 20 | 62.5 |
10b | S. aureus | 18 | 125 |
10c | P. mirabilis | 15 | 250 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines, indicating that the quinazoline and pyrazole frameworks may play crucial roles in inhibiting tumor growth . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.
3. Antiviral Activity
Research has indicated that some derivatives possess antiviral properties, particularly against herpes simplex virus (HSV). For example, certain pyrazole derivatives have been reported to inhibit HSV replication significantly without exhibiting high cytotoxicity . This suggests that the compound may also have potential as an antiviral agent.
Case Study 1: Antimicrobial Evaluation
A study synthesized several derivatives based on the pyrazole framework and tested them for antimicrobial activity using the well diffusion method. The results indicated that compounds with specific substitutions at the phenyl rings exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Mechanism
In vitro studies on similar quinazoline derivatives highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The presence of electron-withdrawing groups like nitro enhances their ability to interact with cellular targets involved in proliferation .
Properties
IUPAC Name |
6-bromo-2-[3-(2-chlorophenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19BrClN5O2/c30-20-12-15-25-23(16-20)28(19-6-2-1-3-7-19)33-29(32-25)35-27(22-8-4-5-9-24(22)31)17-26(34-35)18-10-13-21(14-11-18)36(37)38/h1-16,27H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWAJIIEXINAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19BrClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.